Journal Name:International Journal of Quantum Chemistry
Journal ISSN:0020-7608
IF:2.437
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1097-461X
Year of Origin:1967
Publisher:John Wiley and Sons Inc.
Number of Articles Per Year:245
Publishing Cycle:Monthly
OA or Not:Not
International Journal of Quantum Chemistry ( IF 2.437 ) Pub Date: 2023-07-19 , DOI:
10.1134/s1063774523010224
AbstractIonizing radiation gives rise to impurity defects in activated crystals due to the transition of impurity ions from the trivalent to divalent state. An approach is proposed for studying the influence of the energy position of R3+ ions in the energy-band structure of СaF2 crystals on the degree of stability of rare-earth ions in the divalent state as a result of the transition of 4f n electronic states of R3+ → R2+ ions under ionizing irradiation. The processes of direct and reverse photochromism occurring on impurity defects, which are related, respectively, to the coloring of activated crystals under γ irradiation and their bleaching under UV irradiation, have been studied. A mechanism of photochromic transformation taking into account the participation of radiation-induced color centers (CCs) in this process is proposed. The valence transition R3+ → R2+ is considered in terms of photooxidation reaction. The possibilities and conditions of the ion transformation reaction in dependence of the type of ionizing radiation acting on R3+-containing crystals are analyzed based on calculations of the change in the Gibbs energy.
International Journal of Quantum Chemistry ( IF 2.437 ) Pub Date: 2023-07-24 , DOI:
10.1134/s1063774523020086
AbstractA new scheme for the numerical solution of Takagi–Taupin equations, which makes it possible to simulate the effect of synchrotron radiation diffraction in crystals of arbitrary structure, is described in detail. The new scheme is convenient to perform calculations for crystals of arbitrary shape. The rectangular coordinate system and the algorithm for calculating derivatives at half of step have proven their efficiency and are used, but the recurrence equations of this algorithm have been modified towards simplification. The boundary conditions are in no way related to the crystal boundaries. A computer program is developed, and two examples are considered for the cases of diffraction in the Laue and Bragg geometries, for which the analytical solutions are known. The calculation results are in complete agreement with these solutions.
International Journal of Quantum Chemistry ( IF 2.437 ) Pub Date: 2023-07-24 , DOI:
10.1134/s1063774523020050
AbstractComposite nanomaterials (1 – x)CaF2–xBaF2 with 0.4 ≤ х ≤ 0.6 have been prepared by directional melt crystallization in a fluorinating atmosphere. The structural, optical, mechanical, and electrical characteristics of the synthesized nanocomposites are studied. Biphasic (1 – x)CaF2–xBaF2 composites have a lamellar fine microstructure. The lamella thickness decreases with an increase in the BaF2 content and reaches 30–50 nm for the composition with x = 0.5. The composites retain high transparency in the IR range (close to the values for the initial components). The microhardness (НV ≈ 5.0 GPa) and ionic conductivity (σdc = (1–3) × 103 S/cm at 823 K) of these composites exceed significantly the corresponding parameters of CaF2 and BaF2 crystals. The fluoride nanocomposites under investigation are promising materials for practical applications in photonics and solid-state ionics.
International Journal of Quantum Chemistry ( IF 2.437 ) Pub Date: 2023-07-19 , DOI:
10.1134/s1063774523010145
AbstractA new coordination compound—derivative of aza-14-crown-4-ether, containing an ethoxycarbonyl subunit, with nickel(II) nitrate, of the [Ni3(NO3)4L4]2(NO3) composition—has been obtained for the first time in the form of single crystals. The presence of nickel atoms in the complex is confirmed by X-ray fluorescence analysis. The complex structure has been studied by precise X-ray diffraction on a laboratory X-ray source. The molecule of this complex is shown to have an intricate geometry and consist of four pairwise symmetric ligand molecules, coordinated by three nickel atoms. Stabilization of the complex molecule is provided by the presence of strong intramolecular hydrogen bonds, involving a crown-ether fragment.
International Journal of Quantum Chemistry ( IF 2.437 ) Pub Date: 2023-02-10 , DOI:
10.1134/s1063774522070173
AbstractWhen carrying out experiments on the P23 beamline of the Petra III synchrotron source (Hamburg, Germany), high efficiency of X-ray acoustic longitudinal resonators for accurate time-resolved control of synchrotron radiation parameters using different diffraction reflections, both allowed and forbidden, is demonstrated by an example of a high-quality ТеО2 resonator. It is shown that the specific features of ultrasonic strain distribution in these resonators are in full agreement with the previously proposed theoretical models.
International Journal of Quantum Chemistry ( IF 2.437 ) Pub Date: 2023-07-19 , DOI:
10.1134/s106377452301008x
AbstractThe structure of Langmuir lysozyme films on a liquid surface, formed from crystallization solutions with addition of metal chlorides as a precipitant, have been investigated. The thicknesses and densities of the films were determined using the X-ray reflectivity technique, and the concentration distribution profiles of the sulfur atoms present in protein molecules, as well as precipitant ions in the subphase surface region, have been obtained by the X-ray standing waves technique. Based on the experimental results, the dependence of the film structure on the precipitant used, as well as some specific features of application of X-ray reflectivity and X-ray standing waves techniques in the study of Langmuir films of globular proteins on a liquid surface, are analyzed.
International Journal of Quantum Chemistry ( IF 2.437 ) Pub Date: 2023-02-10 , DOI:
10.1134/s1063774522070483
Abstract—Indium arsenide (InAs) single crystals heavily doped with Sn are found to have various violations of structural perfection, which depend on the Sn concentration in different regions of crystal. At low charge-carrier (electron) concentrations (~1.5 × 1018 cm–3) an unusual annular distribution of dislocations in the cross section is observed for the initial parts of crystal. The dislocation density lies in the range of (0.1–1.0) × 104 cm–2. At a carrier concentration above 4.0 × 1018 cm–3 indium inclusions and “vicinal growth hillocks” are observed in the final parts of crystals. The dislocation density in the final cross sections of crystals, in which the aforementioned defects are not observed, is in the range of (0.4–2.1) × 104 cm–2.
International Journal of Quantum Chemistry ( IF 2.437 ) Pub Date: 2023-07-19 , DOI:
10.1134/s1063774523010157
AbstractThe results of studying painted areas on the surface of the Bronze Age anthropomorphic stela, found in the village of Remontnoye, are presented. The elemental and phase composition of the samples has been studied using X-ray diffraction and electron microscopy. It is established that the red color on the front surface of the stela is due to the red mineral pigment based on hematite, while the dark and green areas are of natural origin, associated with the environmental impact on the sandstone.
International Journal of Quantum Chemistry ( IF 2.437 ) Pub Date: 2023-07-19 , DOI:
10.1134/s1063774523010054
AbstractNew ring silicates Cs4Tm2[Si4O12](OH)2 and Cs4(Tm,Tb)2[Si4O12](OH)2 have been synthesized by the hydrothermal method. A structural analogy is revealed between them and the previously studied silicates K4Sc2(OH)2(Si4O12) and K2Sc[Si2O6]F. Their crystal structures are identified as orthorhombic merohedral twins by the lost element of tetragonal symmetry. The structures of new ring silicates are related to those of fresnoite and tetragonal melilite.
International Journal of Quantum Chemistry ( IF 2.437 ) Pub Date: 2023-07-19 , DOI:
10.1134/s1063774523010066
AbstractThe impurity defects in CaMoO4 are simulated by the method of interatomic potentials. The dissolution energies of monovalent, divalent, and trivalent impurities are calculated, their comparative analysis is performed, and the main patterns of change are presented. The most probable localization of defects is determined. In the case of heterovalent impurities, the most energetically favorable mechanism for their charge compensation has been found, both due to intrinsic crystal defects and under conjugate isomorphism. It is shown that the formation of impurity clusters with intrinsic crystal defects and (to a greater extent) the formation of clusters of different-valence impurities may significantly reduce the dissolution energy of impurities. The formation of neutral clusters of univalent impurities with oxygen vacancies not only makes it possible to increase the solubility of impurities but also reduces the probability of the formation of color centers.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学3区 | CHEMISTRY, PHYSICAL 物理化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
8.30 | 82 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- https://mc.manuscriptcentral.com/qua